Dibenzyl sulfone

描述

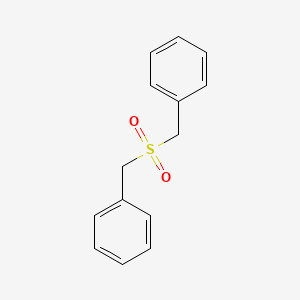

Dibenzyl sulfone (DBSOO, C₁₄H₁₄O₂S) is a sulfone derivative formed by the oxidation of dibenzyl sulfide (DBS). Its structure features two benzyl groups bonded to a sulfonyl group (SO₂), conferring high thermal stability and polarity. DBSOO is synthesized via H₂O₂-mediated oxidation of DBS without catalysts . In microbial systems, DBSOO arises as a metabolic intermediate during the desulfurization of DBS by bacteria such as Gordonia sp. IITR100 and Rhodococcus strains, where it is further metabolized to benzoic acid .

属性

IUPAC Name |

benzylsulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHNUHMUCGRKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211040 | |

| Record name | Dibenzyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-32-6 | |

| Record name | Dibenzyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BPD52X4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

Dibenzyl sulfone can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium dithionite in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) at 100°C . Another method includes the oxidation of dibenzyl sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of dibenzyl sulfide using oxidizing agents in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

Dibenzyl sulfone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to dibenzyl sulfide using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Various metal catalysts are used to facilitate these reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dibenzyl sulfide.

Substitution: Various substituted benzyl sulfones.

科学研究应用

Organic Synthesis

Dibenzyl sulfone serves as a crucial reagent in organic synthesis, particularly in the formation of complex molecules. It is involved in:

- Catalytic Reactions: Used in palladium-catalyzed reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

- Substitution Reactions: Its sulfone group can be substituted to create various derivatives, enhancing its utility in synthetic pathways.

This compound exhibits notable biological properties:

- Antimicrobial Activity: It has shown effectiveness against various pathogens, including bacteria and fungi. A study demonstrated its ability to inhibit the growth of Candida albicans, suggesting potential as an antifungal agent .

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways. Studies have highlighted its effects on breast and colon cancer cell lines .

Polymer Production

This compound is utilized in the production of polymers and resins, where its chemical stability and reactivity contribute to the synthesis of high-performance materials.

Biodesulfurization

In environmental applications, this compound plays a role in biodesulfurization processes:

- Microbial Metabolism: Certain strains of bacteria, such as Gordonia sp., metabolize dibenzyl sulfide into dibenzyl sulfoxide and this compound. This process is significant for removing sulfur from fossil fuels .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound's effects against Candida albicans revealed a dose-dependent inhibition of fungal growth, indicating its potential as a new class of antifungal agents.

Case Study 2: Anticancer Mechanisms

Research focused on human cancer cell lines demonstrated that this compound triggers apoptosis via mitochondrial pathways, enhancing its profile as a candidate for cancer therapy.

作用机制

The mechanism of action of dibenzyl sulfone involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The sulfone group in this compound is highly reactive and can participate in various chemical reactions, leading to the formation of different products .

相似化合物的比较

Comparative Analysis with Analogous Compounds

Structural and Functional Comparison

Metabolic Pathways and Enzyme Specificity

DBSOO in Microbial Desulfurization

- Bacterial Systems: Gordonia sp. IITR100 converts DBS to DBSO and DBSOO via DszC, with subsequent cleavage to benzoic acid by non-DszA enzymes . Recombinant E. coli expressing DszC rapidly oxidizes DBS to DBSOO (70% conversion), unlike Rhodococcus IGTS8, which shows slow kinetics (6% conversion) .

- Fungal Systems :

Physicochemical and Industrial Relevance

| Parameter | DBSOO | DBS | DBT | Diphenyl Sulfone |

|---|---|---|---|---|

| Solubility in Water | Low | Insoluble | Insoluble | Very low |

| Thermal Stability | High (decomp. >250°C) | Moderate | High | High |

| Desulfurization Efficiency | 85–90% (bacterial) | N/A | 40–60% (4S pathway) | N/A |

生物活性

Dibenzyl sulfone (DBS) is a sulfone compound with notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, case analyses, and a summary of key findings in the literature.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 244.30 g/mol

- IUPAC Name : Dibenzylsulfone

The presence of the sulfone group () in its structure contributes to its reactivity and biological properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Case Study : A study investigated the effects of this compound on Candida albicans. Results showed a dose-dependent inhibition of fungal growth, suggesting its potential as an antifungal agent .

Anticancer Properties

This compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms.

- Research Findings : A study reported that this compound triggers cell cycle arrest and apoptosis in human cancer cell lines, including breast and colon cancer cells. This was attributed to the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Research Insight : In vitro studies indicated that this compound reduces the production of pro-inflammatory cytokines in macrophages, highlighting its role as a potential therapeutic agent for inflammatory conditions .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of other therapeutic agents .

- Reactive Oxygen Species (ROS) Modulation : this compound modulates ROS levels within cells, which can lead to apoptosis in cancer cells .

- Cell Signaling Pathways : The compound influences various signaling pathways involved in cell survival and proliferation, contributing to its anticancer effects .

Research Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of pathogen growth | |

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Antifungal Activity Against Candida albicans :

- Objective : To evaluate the antifungal efficacy of this compound.

- Methodology : Conducted susceptibility testing using varying concentrations.

- Results : Significant growth inhibition observed at higher concentrations.

-

Apoptotic Effects on Cancer Cell Lines :

- Objective : To investigate the impact on breast cancer cells.

- Methodology : Flow cytometry was used to analyze cell cycle distribution.

- Results : Induction of apoptosis was confirmed with increased sub-G1 populations.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling dibenzyl sulfone in laboratory settings?

- Methodological Answer : this compound requires standard organic compound handling practices. Key measures include using fume hoods to avoid inhalation (first-aid: move to fresh air immediately ), wearing nitrile gloves to prevent skin contact (wash with soap/water ), and eye protection (15-minute rinsing with water ). Gas chromatography (GC) analysis in dimethyl sulfoxide solutions should follow USP32 guidelines, ensuring column efficiency ≥1000 theoretical plates and resolution ≥5.0 between peaks .

Q. How can researchers optimize the synthesis of this compound from dibenzyl sulfide?

- Methodological Answer : Oxidation of dibenzyl sulfide with hydrogen peroxide in acetic acid yields this compound, as confirmed by comparison with authentic samples . Key parameters include stoichiometric control of oxidizing agents, reaction temperature (e.g., 50–100°C ), and purification via recrystallization. For derivatives like α,α'-dibromothis compound, bromination with N-bromosuccinimide (NBS) in nitromethane is effective, requiring inert atmospheres to prevent side reactions .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- Gas Chromatography (GC) : Use a 10% G25 column with flame-ionization detection; monitor nonvolatile residue limits (<5.0 mg from 50 g sample) .

- Sulfur K-edge XANES : Linear combination fitting (LCF) with reference standards (e.g., sulfone = saccharin) identifies sulfur speciation. Validate using Hamilton tests (p<0.05) and Athena software .

- Mass Spectrometry : Exact mass analysis (246.0811 g/mol) confirms molecular identity, while fragmentation patterns distinguish it from analogs like dibenzyl disulfide .

Advanced Research Questions

Q. How can contradictory results in this compound reaction mechanisms be resolved?

- Methodological Answer : For unexpected products (e.g., α-toluene thiosulfonate instead of Diels-Alder adducts ), employ cross-validation techniques:

- Isolation and Characterization : Compare with authentic samples via NMR, IR, and melting point analysis.

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or kinetic studies to trace pathways.

- Computational Modeling : Density Functional Theory (DFT) simulations predict intermediate stability and transition states .

Q. What role does this compound play in crystallographic studies, and how does sample alignment affect data quality?

- Methodological Answer : this compound’s rigid structure makes it a model compound for X-ray diffraction. Key considerations:

- Alignment : Misalignment by >0.28 mm reduces data resolution. Use automated mounts and validate with reference structures (e.g., Rudolph et al., 2010 ).

- Thermal Parameters : Refine anisotropic displacement parameters to account for sulfone group vibrations .

Q. How do thermodynamic properties (e.g., enthalpy of formation) influence this compound’s reactivity in organocatalytic systems?

- Methodological Answer : While direct ΔHf data for this compound are sparse, analogs like dibenzoyl sulfone (-282.6 kJ/mol ) suggest high thermal stability. This impacts reactivity in Michael addition cascades, where sulfone electron-withdrawing groups stabilize intermediates (e.g., compound 61 in amine reactions ). Calorimetric studies (DSC/TGA) under nitrogen can quantify decomposition thresholds.

Q. What strategies mitigate biases in this compound-related literature reviews?

- Methodological Answer :

- Source Diversity : Prioritize peer-reviewed journals (e.g., J. Org. Chem. ) over non-academic platforms (e.g., ).

- Critical Appraisal : Use tools like CAS SciFinder to cross-check CAS Registry Numbers (e.g., 127-63-9 ) and identify conflicting data .

- Survey Design : For human studies involving sulfone metabolites, pre-test questionnaires to avoid jargon and validate with pilot groups .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., reaction pathways ), apply multi-technique validation (spectroscopy, crystallography, synthesis) and consult domain-specific databases (e.g., RIFM Safety Assessments ).

- Ethical Compliance : For studies involving human metabolites of this compound, adhere to IRB protocols for participant selection and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。